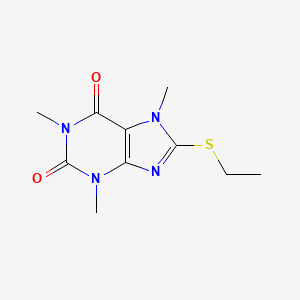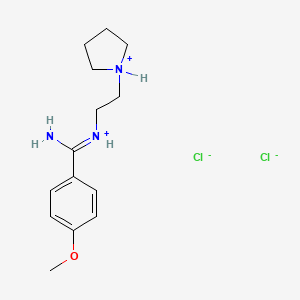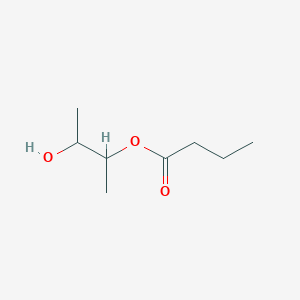
Butan-2,3-diol monobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2,3-diol monobutyrate is an organic compound with the molecular formula C10H20O3 It is a derivative of butanediol, specifically 2,3-butanediol, where one of the hydroxyl groups is esterified with butyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Butan-2,3-diol monobutyrate can be synthesized through the esterification of 2,3-butanediol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Butan-2,3-diol monobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Scientific Research Applications
Butan-2,3-diol monobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: It is used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism of action of butan-2,3-diol monobutyrate involves its hydrolysis to release 2,3-butanediol and butyric acid. The hydrolysis can be catalyzed by esterases or acidic conditions. The released 2,3-butanediol can participate in various metabolic pathways, while butyric acid can act as a signaling molecule or energy source in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediol: A diol with similar chemical properties but without the ester linkage.
Butyl butyrate: An ester with a similar structure but derived from butanol and butyric acid.
Ethyl butyrate: Another ester with similar properties but derived from ethanol and butyric acid.
Uniqueness
Butan-2,3-diol monobutyrate is unique due to its dual functionality as both an ester and a diol. This allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl butanoate |
InChI |
InChI=1S/C8H16O3/c1-4-5-8(10)11-7(3)6(2)9/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
CMZLDPHMYGCLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
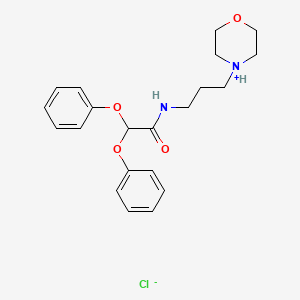
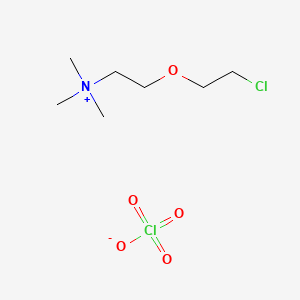
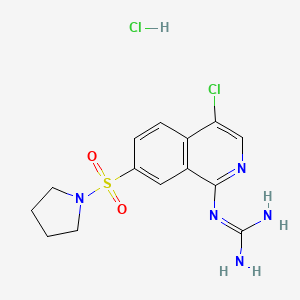
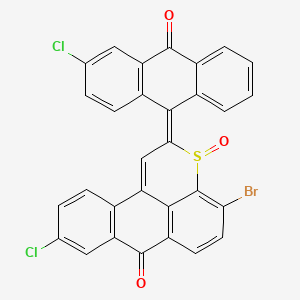
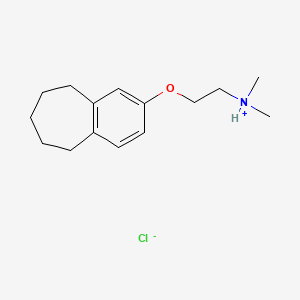
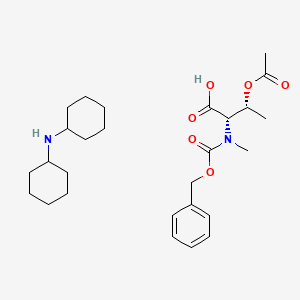

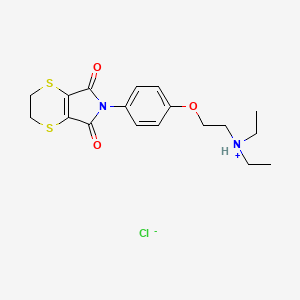
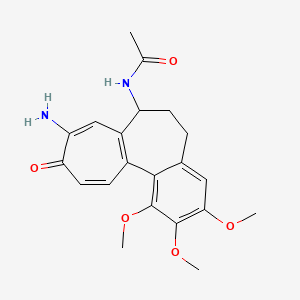
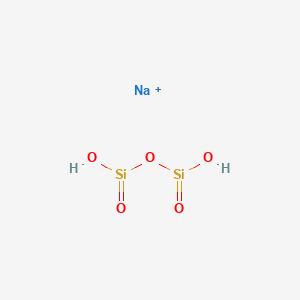
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
